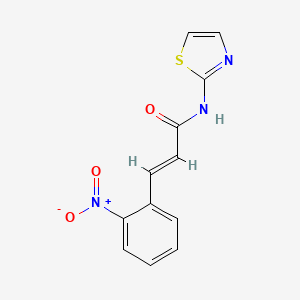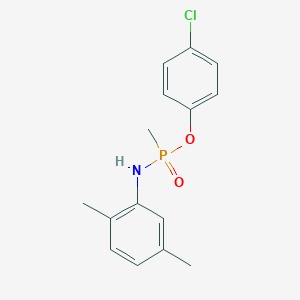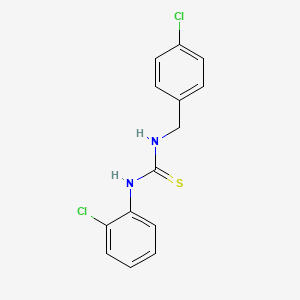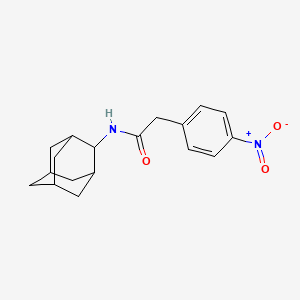
3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide is a synthetic compound that has attracted significant attention in the scientific research community. It is commonly used as a tool compound in the development of new drugs and therapies due to its unique properties and molecular structure.
科学的研究の応用
3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide has been extensively used in scientific research due to its ability to act as a fluorescent probe for the detection of protein-protein interactions. It has been shown to selectively bind to cysteine residues in proteins and has been used to study the activity of enzymes such as caspases and proteases. Additionally, it has been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's disease.
作用機序
The mechanism of action of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide involves the covalent modification of cysteine residues in proteins. The compound contains a Michael acceptor group that reacts with the thiol group of cysteine residues to form a covalent bond. This modification can lead to changes in protein structure and function, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide are dependent on the specific protein or enzyme that it binds to. In general, the covalent modification of cysteine residues can lead to changes in protein conformation, activity, and stability. This can have downstream effects on various cellular processes such as apoptosis, cell signaling, and metabolism. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the development of new therapies for various diseases.
実験室実験の利点と制限
One of the main advantages of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide is its ability to selectively bind to cysteine residues in proteins. This allows for the specific labeling and detection of proteins involved in various cellular processes. Additionally, the compound is highly fluorescent, which makes it useful in various imaging techniques. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the covalent modification of cysteine residues can lead to changes in protein structure and function, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide in scientific research. One potential application is in the development of new therapies for cancer and other diseases. The compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. Additionally, the compound can be used to study the activity of enzymes involved in disease pathways, which may lead to the development of new drugs and therapies. Another future direction is in the development of new imaging techniques using the compound. The highly fluorescent nature of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide makes it useful in various imaging techniques, and further optimization of these techniques may lead to new insights into cellular processes. Finally, the compound may be useful in the development of new tools for chemical biology research, such as the selective labeling of proteins and the study of protein-protein interactions.
合成法
The synthesis of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide involves the condensation of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to yield the final compound. This method has been optimized for high yield and purity and has been widely used in the production of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide.
特性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-11(14-12-13-7-8-19-12)6-5-9-3-1-2-4-10(9)15(17)18/h1-8H,(H,13,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWAAQOAILHDS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)

![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)